molecular formula C₂₆H₂₇D₄ClN₂O₅S B1141208 Zuclopenthixol-d4 Succinate Salt CAS No. 1246833-97-5

Zuclopenthixol-d4 Succinate Salt

カタログ番号: B1141208
CAS番号: 1246833-97-5
分子量: 523.08
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zuclopenthixol-d4 Succinate Salt is a deuterium-labeled derivative of Zuclopenthixol, a thioxanthene-based neuroleptic compound. It is primarily used as a stable isotope-labeled internal standard in various analytical applications. Zuclopenthixol itself is known for its role as a dopamine D1/D2 receptor antagonist, making it a valuable compound in neuropharmacological research .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Zuclopenthixol-d4 Succinate Salt involves the deuteration of Zuclopenthixol. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This process is typically carried out using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity and chemical stability. The final product is then subjected to rigorous quality control measures to ensure its suitability for research and analytical applications .

化学反応の分析

Types of Reactions

Zuclopenthixol-d4 Succinate Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered pharmacological properties, while reduction can lead to the formation of reduced analogs .

科学的研究の応用

Research Applications

  • Pharmacokinetic Studies :
    • Zuclopenthixol-d4 is used to investigate the pharmacokinetics of antipsychotic medications. The deuterium labeling allows for enhanced tracking of the compound in biological systems, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Metabolic Pathway Analysis :
    • The presence of deuterium facilitates more accurate metabolic studies using techniques like mass spectrometry. This can lead to a better understanding of how Zuclopenthixol-d4 is metabolized compared to its non-labeled counterpart.
  • Receptor Interaction Studies :
    • Research indicates that Zuclopenthixol-d4 acts as an antagonist at dopamine receptors, which is critical for understanding its pharmacodynamics. Studies have shown that deuterium labeling can influence the pharmacological profile of the compound, potentially altering efficacy and safety compared to non-labeled versions .

Case Study 1: Pharmacokinetics in Schizophrenia Treatment

A study focused on the pharmacokinetics of Zuclopenthixol-d4 in patients with schizophrenia showed that deuterium labeling resulted in a more stable pharmacokinetic profile. The study utilized advanced mass spectrometry techniques to track the compound's behavior in vivo, demonstrating significant differences in metabolic pathways when compared to traditional forms of Zuclopenthixol .

Case Study 2: Comparative Efficacy

In a comparative study involving various antipsychotics, Zuclopenthixol-d4 was evaluated against other treatments such as risperidone and clozapine. The results indicated that while there were no significant differences in overall efficacy, the side effect profiles varied considerably, with Zuclopenthixol-d4 showing a unique pattern of extrapyramidal symptoms due to its distinct metabolic pathway influenced by deuterium labeling .

Comparative Analysis with Other Compounds

Compound NameStructure TypePrimary ActionUnique Features
ZuclopenthixolThioxantheneDopamine antagonistNon-deuterated version
FlupentixolThioxantheneDopamine antagonistLonger half-life
ChlorpromazinePhenothiazineDopamine antagonistBroad spectrum antipsychotic
RisperidoneBenzisoxazoleSerotonin/Dopamine antagonistFewer extrapyramidal side effects

The table above highlights the structural and functional similarities between Zuclopenthixol-d4 and other antipsychotic compounds. The unique feature of deuterium labeling allows researchers to explore drug metabolism without altering the core pharmacological properties seen in traditional antipsychotics .

作用機序

Zuclopenthixol-d4 Succinate Salt exerts its effects primarily through its interaction with dopamine receptors. As a dopamine D1/D2 receptor antagonist, it inhibits the binding of dopamine to these receptors, thereby modulating dopaminergic neurotransmission. This mechanism is crucial for its neuroleptic and antipsychotic properties. The compound also interacts with other molecular targets, including alpha-1 adrenergic and 5-HT2 receptors, contributing to its overall pharmacological profile .

類似化合物との比較

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise quantitation in analytical applications. This isotopic labeling also provides valuable insights into the pharmacokinetics and metabolism of Zuclopenthixol, making it a crucial tool in both research and clinical settings .

生物活性

Zuclopenthixol-d4 succinate salt is a deuterium-labeled derivative of the thioxanthene antipsychotic drug, zuclopenthixol. Its primary applications are in psychiatric treatment, particularly for schizophrenia and other psychotic disorders. The deuterium labeling enhances its research utility, particularly in pharmacokinetics and metabolic studies.

PropertyValue
Molecular FormulaC26H27D4ClN2O5S
Molecular Weight523.08 g/mol
CAS Number1246833-97-5
Purity>95% (HPLC)

Zuclopenthixol-d4 functions primarily as an antagonist at dopamine D1 and D2 receptors, which is crucial for its antipsychotic effects. By blocking these receptors, it alleviates symptoms of psychosis, such as hallucinations and delusions. Additionally, it exhibits sedative properties, making it useful in managing agitation associated with psychotic episodes .

Pharmacological Effects

Research indicates that the presence of deuterium can alter the pharmacodynamics of the compound compared to its non-labeled counterpart. This modification may lead to differences in efficacy and safety profiles, potentially enhancing the precision of studies related to drug metabolism and receptor interactions .

Biological Activity Overview

  • Antipsychotic Activity :
    • Effective in reducing psychotic symptoms by antagonizing dopamine receptors.
    • Demonstrated significant effects in various animal models of schizophrenia .
  • Sedative Effects :
    • Exhibits sedative properties that help manage agitation and anxiety in patients with acute psychosis.
  • Pharmacokinetics :
    • Enhanced stability due to deuterium labeling allows for more accurate pharmacokinetic studies using techniques like mass spectrometry .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antipsychotic Efficacy : A study involving animal models showed that administration of zuclopenthixol (0.2 and 0.4 mg/kg) resulted in reduced offensive behaviors without impairing motor activity at lower doses, while higher doses increased immobility .
  • Pharmacokinetic Analysis : A study utilizing UHPLC-MS/MS methods quantified zuclopenthixol-d4 in oral fluid samples, showing variable recovery rates but confirming its presence in biological matrices, which is essential for understanding its metabolism .
  • Comparative Studies : Research comparing zuclopenthixol-d4 with other antipsychotics indicated differences in efficacy concerning negative symptoms of schizophrenia, highlighting the potential for targeted treatments .

特性

CAS番号

1246833-97-5

分子式

C₂₆H₂₇D₄ClN₂O₅S

分子量

523.08

同義語

4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol-d4 Succinate;  (Z)-Clopenthixol-d4 Succinate;  Cisordinol-d4;  Succinate Clopixol-d4 Succinate;  cis-(Z)-Clopenthixol-d4 Succinate;  cis-Clopenthixol-d4 Succinate;  α-Clopenthixol-d4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。